5-LOX Inhibition Potency
Eriodictyol chalcone exhibits potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis, with an IC50 of 0.043 μM in a cell-free assay. This potency is approximately 3.3-fold greater than its own inhibitory activity against aromatase (IC50 = 2.8 μM) and over 790-fold more potent than its inhibition of COX (IC50 = 34 μM), demonstrating a high degree of target selectivity within the arachidonic acid cascade . A separate study in RBL-1 cells reports an IC50 of 0.14 μM (140 nM), further validating its high potency against this target [1]. While direct head-to-head IC50 data for other chalcones against 5-LOX are scarce in the same assay, the sub-50 nanomolar potency distinguishes it from the generally weaker or non-existent 5-LOX inhibition reported for many common flavonoids like its flavanone isomer, eriodictyol, which primarily acts via Nrf2 pathway activation rather than direct enzyme inhibition.
| Evidence Dimension | 5-LOX Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.043 μM (43 nM) |
| Comparator Or Baseline | Aromatase inhibition by Eriodictyol chalcone (IC50 = 2.8 μM); COX inhibition by Eriodictyol chalcone (IC50 = 34 μM) |
| Quantified Difference | 65-fold more potent vs. Aromatase; 790-fold more potent vs. COX |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This high-potency, selective 5-LOX inhibition is a primary differentiation point for researchers focused on the leukotriene pathway, where eriodictyol chalcone offers a sub-micromolar tool compound, unlike its less potent flavanone isomer.
- [1] Sogawa, S., Nihro, Y., Ueda, H., Izumi, A., Miki, T., Matsumoto, H., & Satoh, T. (1993). 3,4-Dihydroxychalcones as potent 5-lipoxygenase and cyclooxygenase inhibitors. Journal of Medicinal Chemistry, 36(24), 3904-3909. View Source
